molecular formula C27H22N4OS2 B4009750 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline

6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline

Cat. No. B4009750
M. Wt: 482.6 g/mol
InChI Key: FLNVYGNMXRGCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline, also known as PPQ, is a quinoxaline derivative that has gained significant attention due to its potential therapeutic applications. PPQ is a heterocyclic compound that contains two thiophene rings and a quinoxaline ring. PPQ is a potent inhibitor of Plasmodium falciparum, the parasite responsible for causing malaria. PPQ has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline is not fully understood. However, studies have shown that 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline inhibits the hemozoin formation in Plasmodium falciparum, which is necessary for the survival of the parasite. 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has been shown to have low toxicity in animal models. Studies have demonstrated that 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has no significant effect on liver and kidney function, and does not cause any adverse effects on the cardiovascular system. 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has also been shown to have no significant effect on the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline is its potent antimalarial activity against Plasmodium falciparum. 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. However, one of the limitations of 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline research. One area of research is the development of new synthetic methods for 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline that can improve its solubility in water. Another area of research is the optimization of 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline as an antimalarial and anticancer agent, with studies focusing on its pharmacokinetics and pharmacodynamics. Additionally, there is a need for further studies to elucidate the mechanism of action of 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline, which can provide insights into its potential therapeutic applications.

Scientific Research Applications

6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has been extensively studied for its potential therapeutic applications. It has shown potent antimalarial activity against Plasmodium falciparum, with studies demonstrating its ability to inhibit the growth of the parasite at low concentrations. 6-[(4-phenyl-1-piperazinyl)carbonyl]-2,3-di-2-thienylquinoxaline has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(2,3-dithiophen-2-ylquinoxalin-6-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4OS2/c32-27(31-14-12-30(13-15-31)20-6-2-1-3-7-20)19-10-11-21-22(18-19)29-26(24-9-5-17-34-24)25(28-21)23-8-4-16-33-23/h1-11,16-18H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNVYGNMXRGCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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